molecular formula C9H15ClF3NO B6177254 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers CAS No. 2551120-49-9

9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6177254
CAS No.: 2551120-49-9
M. Wt: 245.7
InChI Key:
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Description

9-(Trifluoromethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride, mixture of diastereomers, is a complex organic compound characterized by the presence of a trifluoromethyl group and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the trifluoromethyl group. Key reaction conditions include the use of strong bases, such as lithium diisopropylamide (LDA), and electrophilic trifluoromethylation reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride can be used to study enzyme inhibition and protein interactions. Its unique structure may help in the design of new drugs and therapeutic agents.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties. Its ability to modulate biological targets makes it a valuable candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals. Its trifluoromethyl group can impart desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can interact with various biological targets, leading to modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure but without the hydrochloride moiety.

  • 3-azabicyclo[3.3.1]nonan-9-ol: Lacks the trifluoromethyl group.

  • Trifluoromethylated derivatives of other bicyclic compounds: Various other bicyclic compounds with trifluoromethyl groups.

Uniqueness: The uniqueness of 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2551120-49-9

Molecular Formula

C9H15ClF3NO

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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